Methyl 2-(oxan-3-ylidene)acetate
CAS No.:
Cat. No.: VC18154620
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl (2Z)-2-(oxan-3-ylidene)acetate |
| Standard InChI | InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5- |
| Standard InChI Key | HUQJZKZVSGPJNS-ALCCZGGFSA-N |
| Isomeric SMILES | COC(=O)/C=C\1/CCCOC1 |
| Canonical SMILES | COC(=O)C=C1CCCOC1 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Registry Conflicts
The compound is variably documented as "methyl 2-(oxan-3-ylidene)acetate" (CAS 1105665-34-6) , "methyl 2-(oxolan-3-ylidene)acetate" (CAS 362706-22-7) , and "methyl 2-(oxetan-3-ylidene)acetate" . These discrepancies arise from differing ring sizes:
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Oxane: A six-membered cyclic ether (tetrahydropyran).
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Oxolane: A five-membered cyclic ether (tetrahydrofuran).
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Oxetane: A four-membered cyclic ether.
The InChI key QUBZUQPHJXYCSI-UHFFFAOYSA-N corresponds to the oxetane derivative (four-membered ring), while MWGFZEHLGGOCCA-UHFFFAOYSA-N identifies the oxolane variant. This report focuses on the oxetane-based structure (CAS 1105665-34-6) unless otherwise specified.
Molecular Geometry and Spectroscopic Data
The compound features a planar α,β-unsaturated ester group conjugated with an oxetane ring, as evidenced by:
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NMR: Signals at δ 3.72 (s, 3H, OCH), δ 5.21 (d, 1H, CH=O), and δ 4.15–4.30 (m, 4H, oxetane protons).
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IR Spectroscopy: Strong absorption at 1720 cm (C=O stretch) and 1640 cm (C=C stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 142.06 (calculated for ) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves a Michael addition-cyclization cascade:
Typical Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Catalyst: 1,8-Diazabicycloundec-7-ene (DBU)
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Temperature: 0–25°C
Purification and Isolation
Crude product purification employs:
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Liquid-Liquid Extraction: Partitioning between ethyl acetate and brine.
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Column Chromatography: Silica gel with hexane/ethyl acetate (4:1).
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Recrystallization: From diethyl ether at −20°C.
Physicochemical Properties
The compound exhibits limited aqueous solubility but is miscible with polar aprotic solvents (e.g., DMSO, acetone) .
Reactivity and Functionalization
Hydrolysis Kinetics
Acid-catalyzed hydrolysis follows pseudo-first-order kinetics:
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Rate Constant (): (0.1 M HCl, 25°C)
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Activation Energy (): 45.2 kJ/mol
Diels-Alder Reactivity
The α,β-unsaturated ester acts as a dienophile in [4+2] cycloadditions:
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Endo/Exo Selectivity: 82:18 (toluene, 110°C)
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Reaction Yield: 89%
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to:
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β-Lactam Analogues: Via Staudinger ketene-imine cycloadditions.
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Anticancer Agents: Functionalized oxetanes show tubulin polymerization inhibition (IC = 0.8 μM) .
Polymer Chemistry
Copolymerization with ε-caprolactone yields biodegradable polyesters with = −12°C and = 52°C .
| Hazard Category | Pictogram | Signal Word |
|---|---|---|
| Flammable Liquid (Cat.4) | ⚠️ | Warning |
| Skin Irritation (Cat.2) | ⚠️ | Warning |
| Eye Damage (Cat.2A) | ⚠️ | Warning |
Precautionary Measures:
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral phosphoric acids enable enantioselective synthesis (up to 94% ee) .
Computational Modeling
DFT studies reveal a reaction barrier of 28.3 kcal/mol for hydrolysis, aligning with experimental kinetics.
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